4-(Methylthio)phenyl isothiocyanate
Overview
Description
4-(Methylthio)phenyl isothiocyanate is an organic compound with the molecular formula C8H7NS2 and a molecular weight of 181.28 g/mol It is characterized by the presence of a phenyl ring substituted with a methylthio group and an isothiocyanate functional group
Mechanism of Action
Target of Action
The primary target of 4-(Methylthio)phenyl isothiocyanate is the respiratory system . This compound may interact with various components of the respiratory system, potentially leading to changes in respiratory function.
Mode of Action
This interaction can lead to various changes in the target, potentially affecting its function .
Biochemical Pathways
Given its potential target, it may affect pathways related to respiratory function .
Pharmacokinetics
Its physical properties such as its liquid form, refractive index, and density may influence its pharmacokinetics, including its bioavailability.
Result of Action
Given its potential target, it may cause changes in respiratory function .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, it should be used only under a chemical fume hood Additionally, it should be stored in a well-ventilated place, with the container kept tightly closed .
Biochemical Analysis
Cellular Effects
Isothiocyanates are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isothiocyanates can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylthio)phenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide and a base such as triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield the isothiocyanate . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods
Industrial production of isothiocyanates often employs scalable and efficient methods. For instance, the reaction of amines with carbon disulfide in the presence of di-tert-butyl dicarbonate and a catalyst such as DMAP or DABCO is a practical approach . This method is advantageous due to its low toxicity, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is susceptible to nucleophilic attack, leading to the formation of thiourea derivatives.
Hydrolysis: In the presence of water, isothiocyanates can hydrolyze to form amines and carbonyl sulfide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Typical reaction conditions involve mild temperatures and the use of solvents like dimethylbenzene .
Major Products
The major products formed from reactions involving this compound include thiourea derivatives and amines, depending on the specific nucleophile and reaction conditions .
Scientific Research Applications
4-(Methylthio)phenyl isothiocyanate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the methylthio group.
4-Methoxyphenyl isothiocyanate: Contains a methoxy group instead of a methylthio group.
4-(Methylthio)phenyl isocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
Properties
IUPAC Name |
1-isothiocyanato-4-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBAJHCAFXYWNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333906 | |
Record name | 4-(Methylthio)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15863-41-9 | |
Record name | 4-(Methylthio)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylthio)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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